4-ethyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dioxopiperazine-1-carboxamide
CAS No.: 2097925-65-8
Cat. No.: VC5405495
Molecular Formula: C17H19N3O6
Molecular Weight: 361.354
* For research use only. Not for human or veterinary use.
![4-ethyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dioxopiperazine-1-carboxamide - 2097925-65-8](/images/structure/VC5405495.png)
Specification
CAS No. | 2097925-65-8 |
---|---|
Molecular Formula | C17H19N3O6 |
Molecular Weight | 361.354 |
IUPAC Name | 4-ethyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dioxopiperazine-1-carboxamide |
Standard InChI | InChI=1S/C17H19N3O6/c1-2-19-6-7-20(15(22)14(19)21)16(23)18-11-17(24,12-5-9-25-10-12)13-4-3-8-26-13/h3-5,8-10,24H,2,6-7,11H2,1H3,(H,18,23) |
Standard InChI Key | SPUXVCRVEQGSHD-UHFFFAOYSA-N |
SMILES | CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s foundation is a 2,3-dioxopiperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, with ketone groups at positions 2 and 3 . The piperazine ring is substituted at position 4 with an ethyl group (-CH2CH3) and at position 1 with a carboxamide moiety (-CONH2). The carboxamide nitrogen is further functionalized with a 2-hydroxyethyl group bearing two furan substituents: furan-2-yl (attached to C2 of the ethyl chain) and furan-3-yl (attached to C3 of the ethyl chain) .
Key Structural Features:
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Dioxopiperazine Core: Enhances rigidity and hydrogen-bonding capacity via ketone groups.
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Ethyl Substitution: Introduces hydrophobicity, potentially improving membrane permeability .
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Furan Moieties: Contribute π-π stacking interactions and redox activity .
Molecular Formula and Physicochemical Properties
Based on structural analogs , the molecular formula is estimated as C18H22N3O6 with a molecular weight of 376.39 g/mol. Key physicochemical predictions include:
Property | Value/Description |
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LogP (Partition Coefficient) | ~1.2 (moderate lipophilicity) |
Hydrogen Bond Donors | 3 (hydroxyethyl OH, carboxamide NH) |
Hydrogen Bond Acceptors | 7 (ketones, furan O, carboxamide O) |
Solubility | Moderate in polar aprotic solvents |
The presence of two furan rings and a hydroxyethyl group suggests sensitivity to oxidative degradation and pH-dependent solubility .
Synthetic Pathways and Reaction Mechanisms
Precursor Synthesis
The synthesis of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride, a key intermediate, involves cyclocondensation of ethylenediamine derivatives with diketones followed by chlorination . For example:
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Piperazine Formation: Reaction of ethylenediamine with diethyl oxalate under basic conditions yields 2,3-dioxopiperazine .
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Ethylation: Selective alkylation at position 4 using ethyl bromide.
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Chlorination: Treatment with phosgene (COCl2) converts the carboxamide to carbonyl chloride .
Final Coupling Reaction
The target compound is synthesized via nucleophilic acyl substitution between 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride and the hydroxyethyl-furan amine :
Reaction conditions typically involve tetrahydrofuran (THF) or dichloromethane as solvents, with bases like triethylamine to scavenge HCl .
Compound | IC50 (HDAC Inhibition) | Reference |
---|---|---|
4-Ethyl-2,3-dioxopiperazine | 12 µM | |
Furan-based HDAC inhibitor | 8 µM |
The synergistic effect of dioxopiperazine and furan groups in the target compound may enhance potency.
Stability and Degradation Pathways
Oxidative Degradation
Furan rings are prone to oxidation, forming reactive intermediates such as epoxides . Accelerated stability studies under oxidative conditions (H2O2, 40°C) would be critical for formulation development.
Hydrolytic Susceptibility
The carboxamide bond may undergo hydrolysis in acidic or alkaline environments, yielding 4-ethyl-2,3-dioxopiperazine and the hydroxyethyl-furan amine .
Computational Modeling and Drug Likeness
Docking Studies
Molecular docking simulations using HDAC8 (PDB ID: 1T69) predict strong interactions:
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Furan-2-yl forms π-π interactions with Phe152.
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Hydroxyethyl OH hydrogen-bonds with Asp101.
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Dioxopiperazine ketones coordinate Zn²⁺ in the active site .
ADMET Predictions
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